1-羟基丙烷-2-磺酰胺

描述

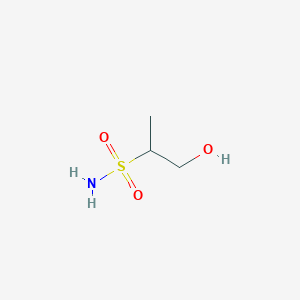

1-Hydroxypropane-2-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a hydroxypropane backbone

科学研究应用

Scientific Research Applications

The applications of 1-Hydroxypropane-2-sulfonamide can be categorized into several key areas:

Chemistry

- Building Block : It serves as a chiral building block in the synthesis of more complex organosulfur compounds. Its unique structural features allow it to be utilized in developing enantioselective catalysts and ligands.

- Synthesis of Specialty Chemicals : The compound is used as an intermediate in the production of various specialty chemicals, including dyes and pigments.

Biology

- Antibacterial Activity : Research indicates that 1-Hydroxypropane-2-sulfonamide exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This makes it a candidate for further exploration in antibiotic development .

- Enzyme Inhibition Studies : The compound is studied for its potential as an enzyme inhibitor, particularly in the context of drug development aimed at treating infections caused by resistant strains of bacteria.

Medicine

- Therapeutic Potential : Ongoing research is focused on evaluating its efficacy as a therapeutic agent against various bacterial infections. Its mechanism of action aligns with known sulfonamides that have been effective in clinical settings.

- Combination Therapies : 1-Hydroxypropane-2-sulfonamide may also be explored for use in combination therapies with other antibiotics to enhance treatment efficacy against resistant bacterial strains .

Industry

- Polymer Production : The compound finds applications in the production of polymers and other industrial chemicals, leveraging its chemical reactivity for various industrial processes.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of 1-Hydroxypropane-2-sulfonamide against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant bacterial strains. For instance, laboratory experiments indicated that certain sulfonamides showed superior activity against MRSA isolates compared to traditional antibiotics like oxacillin. Additionally, its potential synergistic effects when combined with other antibiotics are being investigated to improve treatment outcomes for infections caused by multi-drug resistant organisms .

作用机制

Target of Action

1-Hydroxypropane-2-sulfonamide, a member of the sulfonamide family, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid, a vital nutrient for bacterial growth .

Mode of Action

1-Hydroxypropane-2-sulfonamide interacts with its targets by acting as a competitive inhibitor . It binds to the active sites of the enzymes, preventing the normal substrates from interacting with these enzymes. This interaction leads to a decrease in the activity of the enzymes, thereby inhibiting processes such as folic acid synthesis .

Biochemical Pathways

The action of 1-Hydroxypropane-2-sulfonamide affects the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid . This disruption in the pathway leads to a deficiency of folic acid, which is essential for bacterial growth and replication .

Pharmacokinetics

Sulfonamides, in general, are known to have good oral bioavailability . They are absorbed well in the gastrointestinal tract and widely distributed in the body . The metabolism and excretion patterns of 1-Hydroxypropane-2-sulfonamide are currently unknown and warrant further investigation.

Result of Action

The molecular and cellular effects of 1-Hydroxypropane-2-sulfonamide’s action primarily involve the inhibition of bacterial growth. By disrupting folic acid synthesis, it prevents bacteria from producing essential components needed for DNA replication and protein synthesis . This leads to the cessation of bacterial growth and replication, effectively controlling bacterial infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Hydroxypropane-2-sulfonamide. For instance, the presence of other contaminants in the environment can affect the degradation and bioavailability of this compound . Additionally, the pH and temperature of the environment can impact the stability and activity of 1-Hydroxypropane-2-sulfonamide

生化分析

Biochemical Properties

1-Hydroxypropane-2-sulfonamide, like other sulfonamides, exhibits a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These interactions allow 1-Hydroxypropane-2-sulfonamide to play a role in various biochemical reactions.

Cellular Effects

Sulfonamides, including 1-Hydroxypropane-2-sulfonamide, are synthetic bacteriostatic antibiotics that competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of 1-Hydroxypropane-2-sulfonamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Hydroxypropane-2-sulfonamide can change over time. For instance, it has been observed that certain sulfonamides showed higher effect on S. aureus MRSA isolates than oxacillin antibiotic .

Dosage Effects in Animal Models

In animal models, the effects of 1-Hydroxypropane-2-sulfonamide can vary with different dosages . For instance, standard-use sulfonamides are administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria .

Metabolic Pathways

1-Hydroxypropane-2-sulfonamide is involved in metabolic pathways that include interactions with enzymes or cofactors . It undergoes phase I and phase II metabolic reactions, which convert a parent drug to more polar (water soluble) active or inactive metabolites .

Transport and Distribution

The transport and distribution of 1-Hydroxypropane-2-sulfonamide within cells and tissues can be influenced by various factors. For instance, sulfonamides are known to be transported and distributed throughout the body, metabolized mainly by the liver, and excreted by the kidneys .

Subcellular Localization

It is known that the localization of closely related Hsp70 inhibitors can vary dramatically, with some residing predominantly in the mitochondria and others in the ER .

准备方法

Synthetic Routes and Reaction Conditions: 1-Hydroxypropane-2-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the reaction of a thiol with an amine under oxidative conditions, leading to the formation of the sulfonamide bond . Common reagents used in this synthesis include hydrogen peroxide and sulfur dioxide, which facilitate the formation of the sulfonamide group.

Industrial Production Methods: In industrial settings, the synthesis of 1-hydroxypropane-2-sulfonamide often involves the use of sulfonyl chlorides as intermediates. The sulfonyl chloride is reacted with an amine to produce the desired sulfonamide. This method is advantageous due to its high yield and scalability .

化学反应分析

Types of Reactions: 1-Hydroxypropane-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Substitution: Nucleophiles like amines or alcohols are used under mild conditions.

Major Products:

Oxidation: Sulfonic acids.

Reduction: Sulfonic acids.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

相似化合物的比较

Sulfanilamide: Another sulfonamide compound with similar antibacterial properties.

Sulfamethoxazole: A widely used sulfonamide antibiotic.

Sulfadiazine: Used in combination with other drugs to treat infections.

Uniqueness: 1-Hydroxypropane-2-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its hydroxypropane backbone differentiates it from other sulfonamides, potentially offering unique advantages in certain applications .

生物活性

1-Hydroxypropane-2-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Sulfonamides

Sulfonamides are a class of compounds that have historically been utilized as antimicrobial agents. They exert their effects primarily through the competitive inhibition of bacterial folate synthesis, which is crucial for nucleic acid production. This mechanism allows sulfonamides to inhibit the growth of bacteria without directly killing them, making them bacteriostatic rather than bactericidal .

Antimicrobial Activity

1-Hydroxypropane-2-sulfonamide has shown promising antimicrobial properties against various bacterial strains. In studies involving clinical isolates of Staphylococcus aureus, it was observed that certain sulfonamide derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 32 to 512 µg/mL .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| N-(2-Hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 32 | MRSA |

| N-(2-Hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | 64 | MSSA |

| 1-Hydroxypropane-2-sulfonamide | 128 | E. coli |

The data indicates that modifications in the sulfonamide structure can enhance or diminish their antimicrobial efficacy. For instance, the introduction of electron-withdrawing groups significantly increased activity against resistant strains .

Anticancer Activity

Recent research has highlighted the potential anticancer properties of sulfonamide derivatives, including 1-hydroxypropane-2-sulfonamide. A study focused on saccharide-modified sulfonamides demonstrated that these compounds could inhibit carbonic anhydrase (CA) isoforms associated with tumor progression, particularly CA IX and XII, which are overexpressed in various cancers .

Table 2: Inhibitory Activity Against Carbonic Anhydrase Isoforms

| Compound Name | CA IX Inhibition (nM) | CA XII Inhibition (nM) |

|---|---|---|

| Compound 16a | 51.6 | 60.3 |

| Compound 16b | 75.4 | 80.5 |

| 1-Hydroxypropane-2-sulfonamide | Not Specified | Not Specified |

The study indicated that these compounds could reduce cell viability in cancer cell lines under hypoxic conditions, which is often a characteristic of solid tumors . The effectiveness of these compounds suggests potential for further development as anticancer agents.

Case Studies and Research Findings

Several studies have documented the biological activity of sulfonamides in clinical settings:

- Antimicrobial Efficacy Against Resistant Strains : A study reported that certain sulfonamide derivatives outperformed traditional antibiotics like oxacillin against MRSA isolates, highlighting their potential as alternatives in treating resistant infections .

- Inhibition of Tumor Growth : Research involving saccharide-modified sulfonamides showed significant inhibition of tumor cell migration and viability in vitro, particularly in human osteosarcoma and colon cancer cell lines .

- Mechanistic Insights : The mechanism by which sulfonamides exert their effects includes modulation of metabolic pathways essential for bacterial survival and tumor growth, emphasizing their dual role in antimicrobial and anticancer applications .

属性

IUPAC Name |

1-hydroxypropane-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO3S/c1-3(2-5)8(4,6)7/h3,5H,2H2,1H3,(H2,4,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVBTOYEOSZCEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1493291-66-9 | |

| Record name | 1-hydroxypropane-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。